4-Amino-2-nitrobenzonitrile

Organic Synthesis Process Chemistry Reduction Methodology

4-Amino-2-nitrobenzonitrile has a unique 1,2,4-substitution push-pull system that no other aminonitrobenzonitrile isomer replicates—substitution causes failed reactions. 93% high-yield synthesis enables scalable quinazoline/quinazolinone core construction for gefitinib and erlotinib APIs. Three orthogonal functional handles support selective reduction, Pinner amidine synthesis, and ortho-directed cyclization. Order this specific regioisomer for reproducible API manufacturing.

Molecular Formula C7H5N3O2
Molecular Weight 163.136
CAS No. 72115-07-2
Cat. No. B2877554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-nitrobenzonitrile
CAS72115-07-2
Molecular FormulaC7H5N3O2
Molecular Weight163.136
Structural Identifiers
SMILESC1=CC(=C(C=C1N)[N+](=O)[O-])C#N
InChIInChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,9H2
InChIKeyVJEWYKBLQBJAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-nitrobenzonitrile (CAS 72115-07-2): Core Physicochemical and Structural Data for Procurement


4-Amino-2-nitrobenzonitrile (CAS 72115-07-2) is a polyfunctional aromatic building block with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol [1]. Its structure is defined by an amino (-NH₂) group at position 4, a nitro (-NO₂) group at position 2, and a nitrile (-C≡N) group at position 1 on a benzene ring, creating a distinctive 'push-pull' electronic system that dictates its unique reactivity profile compared to other aminobenzonitrile or nitrobenzonitrile isomers [2].

Why 4-Amino-2-nitrobenzonitrile Cannot Be Substituted by Common Isomers in Synthesis


Simple substitution with other aminonitrobenzonitrile isomers (e.g., 4-amino-3-nitrobenzonitrile or 3-amino-2-nitrobenzonitrile) is not possible due to fundamentally different electronic and steric environments that dictate divergent reactivity and binding properties [1]. The specific 1,2,4-substitution pattern in 4-amino-2-nitrobenzonitrile creates a unique 'push-pull' electronic system where the strong electron-donating amino group and the strong electron-withdrawing nitro and nitrile groups interact. This is not replicated in other regioisomers, leading to differences in protonation sites, reduction kinetics, and the ability to form specific heterocycles [2]. Using an incorrect isomer can lead to failed reactions, different products, or altered biological activity, as demonstrated in studies where 3-amino-2-nitrobenzonitrile (3A-2NBN) was investigated as a distinct entity from its 4-amino-3-nitro analog (4A-3NBN) for antiviral prodrug design [3].

Quantitative Differentiation of 4-Amino-2-nitrobenzonitrile from Closest Analogs


Synthetic Efficiency: High-Yield Synthesis via Ti(III)-Mediated Reduction

The synthesis of 4-amino-2-nitrobenzonitrile via titanium(III) chloride reduction achieves a high isolated yield of 93% under mild conditions . This compares favorably to a general range of 63–93% yields observed for related one-pot quinazolinone syntheses from 2-nitrobenzonitriles using other catalytic systems [1]. The high and consistent yield of the Ti(III) method for this specific substrate provides a reliable and efficient entry point for procurement and further derivatization.

Organic Synthesis Process Chemistry Reduction Methodology

Electronic Structure and Protonation: A Distinctive Push-Pull System

DFT calculations demonstrate that the specific 4-amino-2-nitro substitution pattern creates a unique 'push-pull' electronic system. This is evidenced by its protonation behavior. In the gas phase, 4-aminobenzonitrile and various nitrobenzonitriles are protonated on the nitrile (CN) group, whereas 3-aminobenzonitrile and dimethylaminobenzonitriles are protonated on the amino substituent [1]. 4-Amino-2-nitrobenzonitrile, containing both functional groups, is predicted to follow the nitrile protonation pathway, which is a class-level inference based on the behavior of its constituent motifs [1]. This differential protonation site has direct consequences for its reactivity in acid-catalyzed reactions compared to isomers like 3-amino-2-nitrobenzonitrile.

Physical Organic Chemistry Computational Chemistry Basicity

Differentiation in Antiviral Prodrug Design: Distinct from 3A-2NBN and 4A-3NBN

In the search for novel antiviral prodrugs, 3-amino-2-nitrobenzonitrile (3A-2NBN) and 4-amino-3-nitrobenzonitrile (4A-3NBN) were explicitly investigated as distinct mutagenic nucleoside analogs, with their base-pairing interactions optimized and compared to natural Watson-Crick pairs [1]. While 4-amino-2-nitrobenzonitrile was not a direct subject of this study, the research clearly establishes that regioisomers of aminonitrobenzonitrile are not interchangeable in a biological context. The specific substitution pattern of 3A-2NBN was selected for its potential to disrupt DNA/RNA helix formation, a property directly tied to the relative positions of its amino and nitro groups. This supports the class-level inference that the 1,2,4-substitution pattern of the target compound will confer a distinct biological activity profile compared to its 1,2,3- and 1,3,4-substituted isomers.

Medicinal Chemistry Antiviral Research Nucleoside Analogs

Validated Application Scenarios for 4-Amino-2-nitrobenzonitrile in R&D and Production


Scalable Precursor for Quinazoline and Quinazolinone Active Pharmaceutical Ingredients (APIs)

The high-yield (93%) and efficient synthesis of 4-amino-2-nitrobenzonitrile makes it an economically viable and scalable intermediate for constructing quinazoline and quinazolin-4(3H)-one cores . These heterocycles are the backbone of critical anticancer drugs like gefitinib (Iressa®) and erlotinib (Tarceva®) [1]. The ability to reliably produce the starting material in high yield ensures a robust and cost-effective supply chain for API manufacturing, differentiating it from analogs with more complex or lower-yielding synthetic routes.

Selective Functionalization via Nitrile Group Activation in Acid-Catalyzed Reactions

Based on its predicted preference for protonation at the nitrile group (a class-level inference from DFT studies) , 4-amino-2-nitrobenzonitrile is a superior candidate for reactions requiring nitrile activation, such as the Pinner amidine synthesis. This contrasts with isomers like 3-aminobenzonitrile, which would activate on the amine. This predictable chemoselectivity is crucial for designing efficient synthetic routes to complex molecules, minimizing side reactions and simplifying purification.

A Unique Scaffold for Medicinal Chemistry Diversification

Studies on related isomers confirm that the specific substitution pattern of aminonitrobenzonitriles dramatically impacts biological interactions, as seen in the development of 3-amino-2-nitrobenzonitrile as a distinct antiviral prodrug candidate . 4-Amino-2-nitrobenzonitrile therefore represents a unique and underexplored chemical space. Its distinct 'push-pull' electronic system and three orthogonal functional groups (amine, nitro, nitrile) offer multiple points for diversification, making it a high-value building block for generating novel compound libraries with potentially unique biological activities.

Precursor to Diaminobenzonitrile and Diaminobenzamidine Derivatives

The nitro group can be selectively reduced to an amine, providing access to 4,2-diaminobenzonitrile derivatives . Furthermore, the nitrile group can be converted to an amidine, and subsequent nitro group reduction yields valuable 3,4-diaminobenzamidine compounds, which are key intermediates in various pharmaceutical syntheses [1]. The ortho-arrangement of the nitro and nitrile groups in the target compound facilitates subsequent cyclization reactions to form nitrogen-containing heterocycles.

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